molecular formula C14H20N2O7S B15273594 Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate CAS No. 731002-02-1

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate

Cat. No.: B15273594
CAS No.: 731002-02-1
M. Wt: 360.38 g/mol
InChI Key: TZEQFXLNTIIJOR-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate is a nitroaromatic ester derivative characterized by a phenoxyacetate backbone substituted with a 2-nitro group and a 4-diethylsulfamoyl moiety. The nitro (-NO₂) group enhances electrophilicity, making the compound a candidate for further reduction or nucleophilic substitution reactions, as seen in the synthesis of aminophenoxy derivatives . The ethyl ester moiety improves solubility in organic solvents, facilitating purification and reactivity in subsequent steps .

Properties

CAS No.

731002-02-1

Molecular Formula

C14H20N2O7S

Molecular Weight

360.38 g/mol

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate

InChI

InChI=1S/C14H20N2O7S/c1-4-15(5-2)24(20,21)11-7-8-13(12(9-11)16(18)19)23-10-14(17)22-6-3/h7-9H,4-6,10H2,1-3H3

InChI Key

TZEQFXLNTIIJOR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate typically involves the condensation of ethyl 2-(2-isopropylphenoxy) acetic acid with 1,2-diaminobenzene using dry dichloromethane (DCM) as a solvent, lutidine, and TBTU as a coupling agent at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Formation of reduced nitro derivatives.

    Substitution: Formation of substituted ethyl acetate derivatives.

Scientific Research Applications

Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate is a chemical compound with a molecular weight of approximately 360.38 g/mol, characterized by a unique structure including a nitrophenoxy group and a diethylsulfamoyl moiety. The presence of nitro and sulfamoyl groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Potential Applications

  • Pharmaceutical Development this compound has potential applications in pharmaceutical development due to its unique structure.
  • Interaction Studies Interaction studies involving this compound would typically focus on its binding affinity with biological targets such as enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile in therapeutic applications.

Chemical Reactivity

The chemical reactivity of this compound can be attributed to its functional groups. The ester bond is susceptible to hydrolysis, yielding the corresponding acid and alcohol. The nitro group can undergo reduction reactions, leading to amine derivatives, which are often more biologically active. The sulfonamide group may also participate in nucleophilic substitution reactions, making this compound versatile for further chemical modifications.

Structural Comparison

Several compounds share structural similarities with this compound, which can be compared based on their functional groups and biological activities:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Ethyl 4-nitrophenyl acetateContains a nitrophenyl groupAntimicrobialSimpler structure without sulfamoyl group
Diethyl sulfamoyl chlorideSulfamoyl group onlyAntibacterialNo phenoxy or nitro groups
Phenoxyacetic acidPhenolic structureAnti-inflammatoryLacks nitro and sulfamoyl groups

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The diethylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrophenoxy group may participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key similarities and differences in synthesis, reactivity, and applications:

Ethyl 2-(4-Nitrophenoxy)Acetate

  • Structure : Lacks the diethylsulfamoyl group at the 4-position but retains the nitro and ethyl ester functionalities.
  • Synthesis: Prepared via alkylation of p-nitrophenol with ethyl bromoacetate, followed by crystallization .
  • Properties: Crystallizes in a monoclinic system (P2₁/c space group) with a dielectric constant stable between 120–385 K, suggesting thermal stability .

Ethyl 2,2-Difluoro-2-(4-Nitrophenoxy)Acetate

  • Structure : Features two fluorine atoms on the acetate α-carbon, enhancing electronegativity and altering reactivity.
  • Synthesis : Fluorinated via methods analogous to , though specific protocols are unspecified.
  • Properties : The fluorine atoms increase metabolic stability and lipophilicity, making it a candidate for agrochemical or medicinal chemistry .

Ethyl 2-(2,4-Dichloro-5-(((3-(2-Nitrophenoxy)-2-Thienyl)Carbonyl)Amino)Phenoxy)Acetate

  • Structure: Incorporates a thiophene-linked nitro group and dichlorophenoxy moiety.
  • Applications : Serves as a complex intermediate in drug discovery, likely targeting kinase or protease enzymes due to its amide and heterocyclic motifs .

Ethyl [(4-Nitrophenyl)Sulfonyl]Amino-Thiazole Acetate

  • Applications : Similar sulfonamide-thiazole hybrids are explored as antimicrobial or anticancer agents .

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference ID
Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate 4-SO₂N(C₂H₅)₂, 2-NO₂, ethyl ester ~341.34* Hypothesized enzyme inhibition Inferred
Ethyl 2-(4-nitrophenoxy)acetate 4-NO₂, ethyl ester 225.20 Dielectric stability, crystallinity
Ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate α-CF₂, 4-NO₂, ethyl ester 257.18 Enhanced metabolic stability
Ethyl [(4-nitrophenyl)sulfonyl]amino-thiazole acetate Thiazole-sulfonamide, ethyl ester 371.39 Antimicrobial/anticancer potential

*Calculated based on C₁₃H₁₇N₂O₆S.

Key Research Findings

Synthetic Flexibility: Nitrophenoxy acetates are synthesized via nucleophilic substitution (e.g., alkylation of nitrophenol with haloesters) . Fluorination or sulfonamide introduction requires specialized reagents (e.g., TBSCl for silylation, sulfonyl chlorides) .

Functional Group Impact :

  • Nitro Group : Facilitates reduction to amines for pharmaceutical intermediates .
  • Sulfonamide/Sulfamoyl : Enhances binding to biological targets (e.g., carbonic anhydrase) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the sulfonylation of the phenolic precursor. The diethylsulfamoyl group is introduced via nucleophilic substitution using diethylamine and sulfuryl chloride under anhydrous conditions . Ethyl ester formation follows by reacting the intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction progress should be monitored via TLC (silica gel, hexane:ethyl acetate 3:1), and purification achieved via column chromatography or recrystallization from ethanol . Yield optimization requires precise control of temperature (60–80°C) and inert atmospheres to prevent nitro group reduction .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the ester (δ ~4.2–4.4 ppm for CH₂, δ ~1.2–1.4 ppm for CH₃), sulfonamide (δ ~3.2–3.5 ppm for N–CH₂), and nitro group (meta to oxygen, δ ~8.2–8.5 ppm aromatic protons) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1350 cm⁻¹ (asymmetric S=O stretch), and ~1520 cm⁻¹ (nitro NO₂) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~381.3) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase, leveraging the nitro group’s electron-withdrawing effects .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer : Crystallization often requires slow evaporation from ethanol/acetone mixtures. The compound’s monoclinic system (space group P2₁/c) and Z = 4 necessitate high-resolution data (Mo-Kα radiation, λ = 0.71073 Å) . Challenges include weak diffraction due to flexible ethyl groups, resolved via low-temperature (100 K) data collection. Refinement in SHELXL (full-matrix least-squares on F²) achieves R₁ < 0.05. Hydrogen bonding between nitro and sulfonamide groups stabilizes the lattice .

Q. How do structural modifications (e.g., substituent variations) impact reactivity and bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Nitro groups at ortho positions enhance electrophilicity, improving sulfonamide stability but reducing solubility. Fluorine substitution (e.g., replacing diethylsulfamoyl with CF₃) increases lipophilicity and membrane permeability .
  • Steric Effects : Bulky substituents on the phenyl ring hinder enzymatic binding, as shown in molecular docking studies with COX-2 (PDB: 5KIR) .
  • Comparative SAR : Analogues with amino instead of nitro groups show reduced cytotoxicity but higher aqueous stability, suggesting nitro-to-amine conversion as a prodrug strategy .

Q. How can contradictory data in biological assays be systematically analyzed?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ across cell lines) are addressed via:

  • Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin) to validate assay consistency .
  • Metabolic Stability : Liver microsome assays (e.g., rat/human) to identify rapid degradation pathways affecting activity .
  • Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) to predict binding affinities and off-target interactions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Hydrolysis of the ethyl ester to the carboxylic acid improves aqueous solubility (logP reduced from ~2.5 to ~1.8) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) enhances plasma half-life in rodent models .
  • Co-solvents : Use of DMSO:PBS (1:9) or cyclodextrin complexes for intravenous administration .

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